molecular formula C16H19NO3 B2604376 4-butoxy-N-(furan-2-ylmethyl)benzamide CAS No. 329223-10-1

4-butoxy-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2604376
CAS No.: 329223-10-1
M. Wt: 273.332
InChI Key: UROFLSCZXCYRQT-UHFFFAOYSA-N
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Description

4-butoxy-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C16H19NO3 It is characterized by the presence of a butoxy group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with furan-2-ylmethylamine to yield this compound.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-butoxy-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(furan-2-ylmethyl)benzamide: Characterized by the presence of a butoxy group.

    4-methoxy-N-(furan-2-ylmethyl)benzamide: Similar structure but with a methoxy group instead of a butoxy group.

    4-ethoxy-N-(furan-2-ylmethyl)benzamide: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which can influence its reactivity and interactions in various chemical and biological contexts. The butoxy group provides distinct steric and electronic properties compared to other alkoxy-substituted benzamides.

Biological Activity

4-butoxy-N-(furan-2-ylmethyl)benzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzamide Core : This is achieved by reacting 4-butoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride.
  • Reaction with Furan-2-ylmethylamine : The acid chloride is then reacted with furan-2-ylmethylamine under anhydrous conditions, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

This compound can undergo various chemical transformations:

  • Oxidation : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
  • Reduction : The benzamide moiety can be reduced to yield the corresponding amine.
  • Substitution : The butoxy group can be substituted with other alkoxy groups or functional groups, enhancing its versatility in synthetic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan ring and benzamide moiety are believed to modulate enzyme activity or receptor binding, potentially leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit bacterial growth and have been explored for their potential in treating infections caused by resistant strains .

Anticancer Activity

Some derivatives of benzamides have demonstrated anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. A related study highlighted that certain benzamide derivatives could inhibit RET kinase activity, suggesting a potential pathway for anticancer applications .

Case Studies

  • Antimicrobial Screening : A study evaluated various benzamide derivatives, including those with furan moieties, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds significantly reduced bacterial viability, supporting their use as potential therapeutic agents .
  • Kinase Inhibition : Another investigation focused on the inhibition of RET kinase by novel benzamide derivatives. Compounds similar to this compound were tested and showed moderate to high potency in inhibiting kinase activity, providing insights into their potential as cancer therapeutics .

Research Applications

The compound has several applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing more complex organic molecules.
  • Biology : Used in enzyme interaction studies and as a potential ligand for receptor research.
  • Medicine : Ongoing investigations aim to explore its role as a pharmaceutical intermediate.

Properties

IUPAC Name

4-butoxy-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-3-10-19-14-8-6-13(7-9-14)16(18)17-12-15-5-4-11-20-15/h4-9,11H,2-3,10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROFLSCZXCYRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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